Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-
Description
The compound "Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-" features a hybrid structure combining a benzenamine moiety linked via an ethynyl (acetylene) bridge to a 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine core. This scaffold is notable for its:
- Heterocyclic Core: The pyrrolo[2,3-b]pyridine system, a bicyclic structure with a fused pyrrole and pyridine ring, is substituted with a chlorine atom at position 4 and a phenylsulfonyl group at position 1. The phenylsulfonyl group enhances stability and modulates electronic properties .
- Functionalization: The benzenamine group at the terminal position offers a site for hydrogen bonding or further derivatization.
Synthesis Insights: Synthesis likely involves Sonogashira coupling between a halogenated pyrrolo[2,3-b]pyridine derivative and an ethynyl-substituted benzenamine precursor. Evidence suggests the use of protecting groups (e.g., SEM [(2-(trimethylsilyl)ethoxy)methyl]) during intermediate steps to prevent unwanted side reactions, followed by deprotection under acidic or fluoride-based conditions .
Properties
Molecular Formula |
C21H14ClN3O2S |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
3-[2-[1-(benzenesulfonyl)-4-chloropyrrolo[2,3-b]pyridin-2-yl]ethynyl]aniline |
InChI |
InChI=1S/C21H14ClN3O2S/c22-20-11-12-24-21-19(20)14-17(10-9-15-5-4-6-16(23)13-15)25(21)28(26,27)18-7-2-1-3-8-18/h1-8,11-14H,23H2 |
InChI Key |
DNERJGLGOJDCTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Cl)C#CC4=CC(=CC=C4)N |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization for Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine scaffold is synthesized via Gould-Jacobs cyclization. A 4-chloropyridine-3-carbonitrile derivative undergoes condensation with ethyl acetoacetate in the presence of ammonium acetate, forming an enamine intermediate. Thermal cyclization at 150–160°C in diphenyl ether yields 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Key Reaction Conditions
Sulfonylation at the N1 Position
N1 sulfonylation is achieved using phenylsulfonyl chloride under Schotten-Baumann conditions. A biphasic mixture of dichloromethane and aqueous sodium hydroxide (6N) facilitates the reaction, with tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst.
Optimized Protocol
- Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (10 mmol) in dichloromethane (50 mL).
- Add phenylsulfonyl chloride (12 mmol) and tetrabutylammonium hydrogen sulfate (0.1 mmol).
- Slowly add 6N NaOH (15 mL) with vigorous stirring at 0°C.
- Warm to room temperature and stir for 2 hours.
- Isolate the product via extraction (ethyl acetate/water) and column chromatography (silica gel, hexane:ethyl acetate 4:1).
Characterization Data
- Molecular Formula : C₁₃H₉ClN₂O₂S
- Appearance : White crystalline solid
- ¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 5.2 Hz, 1H), 7.95–7.85 (m, 2H), 7.65–7.50 (m, 3H), 6.90 (d, J = 5.2 Hz, 1H), 6.70 (s, 1H).
Bromination at the 2-Position
Electrophilic Aromatic Substitution
Bromine (Br₂) in chloroform selectively substitutes the 2-position of the pyrrolo[2,3-b]pyridine ring. The reaction proceeds at 0°C to prevent di-bromination.
Procedure
- Dissolve 4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (5 mmol) in chloroform (30 mL).
- Add Br₂ (5.5 mmol) dropwise at 0°C.
- Stir for 1 hour, then quench with sodium thiosulfate.
- Purify via recrystallization (ethanol/water).
Alternative Method Using NBS
N-Bromosuccinimide (NBS, 1.1 eq) and triethylamine (1.5 eq) in tetrahydrofuran (THF) at 25°C for 4 hours achieve comparable results.
Sonogashira Coupling with 3-Ethynylaniline
Preparation of 3-Ethynylaniline
3-Iodoaniline undergoes a palladium-catalyzed coupling with trimethylsilylacetylene (TMSA), followed by deprotection with tetrabutylammonium fluoride (TBAF):
- React 3-iodoaniline (10 mmol) with TMSA (12 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), CuI (0.1 mmol), and triethylamine (20 mmol) in THF at 60°C for 12 hours.
- Remove solvents and treat with TBAF (1.1 eq) in THF at 25°C for 1 hour.
- Isolate 3-ethynylaniline via distillation (bp 110–115°C under reduced pressure).
Nickel-Catalyzed Alkyne Coupling
The 2-bromo-pyrrolo[2,3-b]pyridine derivative couples with 3-ethynylaniline using a nickel-based catalyst:
Reaction Setup
- Aryl Halide : 2-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine (1 eq)
- Alkyne : 3-Ethynylaniline (1.2 eq)
- Catalyst : NiCl₂ (10 mol%), 1,10-phenanthroline (15 mol%)
- Base : Cs₂CO₃ (2 eq)
- Solvent : Degassed N,N-dimethylacetamide (DMAc)
- Temperature : 70°C, 24 hours
Workup
- Dilute with water (100 mL) and extract with ethyl acetate (3 × 30 mL).
- Dry over Na₂SO₄, concentrate, and purify via column chromatography (hexane:ethyl acetate 3:1).
Yield : ~72% (estimated from analogous reactions).
Final Purification and Characterization
Recrystallization
The crude product is recrystallized from dichloromethane/n-hexane to afford pure Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-:
Spectroscopic Data
- Molecular Formula : C₂₁H₁₄ClN₃O₂S
- HRMS (ESI+) : m/z 408.0567 [M+H]⁺ (calc. 408.0571).
- ¹H NMR (500 MHz, DMSO-d₆): δ 8.40 (d, J = 5.1 Hz, 1H), 7.98–7.90 (m, 2H), 7.70–7.60 (m, 3H), 7.35 (t, J = 7.8 Hz, 1H), 6.95 (d, J = 5.1 Hz, 1H), 6.85 (s, 1H), 6.50 (s, 2H, NH₂).
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of the chloro group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Scientific Applications of Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-
Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-, a complex organic compound, holds significant potential in diverse scientific fields due to its unique structural characteristics. Its structure features a benzenamine core with a substituted pyrrolopyridine moiety and a phenylsulfonyl group. These functional groups give the compound unique chemical and physical properties, making it valuable in research and industrial applications.
Chemical Properties and Reactions
The compound can undergo several chemical reactions, including oxidation, reduction, and substitution.
- Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can oxidize the compound.
- Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used in reduction reactions.
- Substitution: The presence of a chloro group allows for nucleophilic aromatic substitution reactions.
The specific reagents and conditions used determine the major products formed. For instance, oxidation may produce sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Potential Applications
While the search results do not explicitly detail specific applications of Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]-, the properties and reactions suggest potential uses in scientific research:
- Drug Discovery: The compound's ability to bind to enzymes and receptors suggests it could be a candidate in drug discovery.
- Materials Science: Its unique chemical and physical properties could make it useful in developing new materials.
- Chemical Synthesis: The compound can be used as a raw material or preparation product in chemical synthesis .
Mechanism of Action
The mechanism of action of Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The phenylsulfonyl group is particularly important for its binding affinity and specificity, as it can form strong interactions with the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituents, linkers, and pharmacological relevance:
Key Differences and Implications
The phenylsulfonyl group at position 1 enhances steric bulk and electron-withdrawing properties, which could improve metabolic stability but reduce solubility compared to SEM-protected analogues .
Linker Flexibility :
- The ethynyl linker in the target compound and Compound 16 () introduces rigidity, which may enhance binding to flat enzymatic pockets (e.g., ATP-binding sites) compared to pexidartinib’s flexible methyl linker .
Synthetic Challenges: Deprotection of SEM groups (as seen in ) often requires harsh conditions, which may degrade sensitive functional groups in the target compound . Sonogashira coupling efficiency varies with halogen position; the 4-chloro substituent in the target compound may slow coupling kinetics compared to 5- or 6-substituted analogues .
Research Findings and Data
Physicochemical Properties (Calculated)
| Property | Target Compound | Pexidartinib | Compound 16 () |
|---|---|---|---|
| Molecular Weight (g/mol) | ~450* | 627.5 | 358.2 |
| LogP | ~3.5 | 4.1 | 2.8 |
| Hydrogen Bond Acceptors | 5 | 7 | 4 |
| Rotatable Bonds | 4 | 8 | 3 |
*Estimated based on structural similarity to and .
Biological Activity
Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]- (CAS No. 1173657-11-8) is a complex organic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of Benzenamine, 3-[2-[4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]ethynyl]- can be represented as follows:
- Molecular Formula : C18H15ClN2O2S
- Molecular Weight : 354.84 g/mol
This compound features a pyrrolopyridine core with a chloro and sulfonyl substituent, which are significant for its biological activity.
Antibacterial Activity
Studies have indicated that compounds with similar structures exhibit significant antibacterial properties. For instance, a series of synthesized compounds containing the pyrrolopyridine moiety demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis . The presence of the sulfonamide group is often associated with enhanced antibacterial effects, suggesting that Benzenamine may also possess similar properties.
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds related to Benzenamine can act as effective inhibitors of acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes and disease mechanisms. The inhibition of AChE is particularly relevant in the context of neurodegenerative diseases like Alzheimer's .
Anticancer Potential
The anticancer activity of related compounds has been documented extensively. Research indicates that certain pyrrolopyridine derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The potential for Benzenamine to exhibit similar anticancer properties warrants further investigation.
The biological activity of Benzenamine is likely mediated through multiple pathways:
- Binding Interactions : Studies involving bovine serum albumin (BSA) binding suggest that the compound interacts effectively with plasma proteins, which may influence its bioavailability and therapeutic efficacy .
- Enzyme Interaction : The sulfonamide group plays a critical role in enzyme inhibition mechanisms, potentially affecting metabolic pathways crucial for bacterial survival and cancer cell proliferation .
Case Studies
- Antibacterial Screening : In a study assessing the antibacterial efficacy of synthesized pyrrolopyridine derivatives, several compounds were found to have strong inhibitory effects against Gram-positive and Gram-negative bacteria. This suggests that Benzenamine may also exhibit similar antibacterial properties .
- Enzyme Inhibition Studies : Research on enzyme inhibitors has shown that derivatives containing the pyrrolopyridine structure significantly inhibit AChE activity. This finding is crucial for developing treatments for conditions like Alzheimer's disease .
Q & A
What are the recommended methodologies for synthesizing and characterizing this compound?
Basic Research Focus
The synthesis typically involves sequential cross-coupling reactions. A key step is the Sonogashira coupling between a 4-chloro-1-(phenylsulfonyl)pyrrolo[2,3-b]pyridine intermediate and a substituted benzenamine alkyne derivative. Purification requires column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the product. Characterization relies on /-NMR to confirm connectivity and assess purity (>95% by HPLC). Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, 173 K) resolves stereoelectronic effects, as demonstrated for structurally analogous pyrrolopyridine derivatives .
How can structural ambiguities in the pyrrolo[2,3-b]pyridine core be resolved experimentally?
Basic Research Focus
Ambiguities in the fused bicyclic system arise from tautomerism or rotational barriers. Use --HMBC NMR to map nitrogen environments, complemented by DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts. X-ray crystallography remains definitive for resolving bond angles (mean C–C bond length: 1.39 Å) and confirming sulfonyl group geometry (e.g., dihedral angles between phenyl and pyrrolopyridine planes) .
What strategies are effective for evaluating the compound’s biological activity in kinase inhibition assays?
Advanced Research Focus
Prioritize in vitro kinase profiling (e.g., ADP-Glo™ assays) against a panel of 50+ kinases, focusing on ATP-binding pockets. Structural analogs with phenylsulfonyl groups show selective inhibition of JAK2 and FLT3 (IC < 100 nM). Include positive controls (e.g., ruxolitinib) and validate hits via cellular assays (e.g., STAT5 phosphorylation in HEL cells). SAR studies suggest ethynyl linker length modulates selectivity .
How can computational modeling predict the compound’s binding mode to protein targets?
Advanced Research Focus
Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (PDB: 4C61 for JAK2). Optimize force field parameters for sulfonyl and ethynyl groups. Validate poses with MD simulations (AMBER22, 100 ns) to assess stability of hydrogen bonds (e.g., between sulfonyl oxygen and Lys882). Compare predicted binding energies (ΔG) with experimental IC values to refine models .
How should researchers address contradictions in reported biological activity data?
Advanced Research Focus
Discrepancies often arise from assay conditions (e.g., ATP concentrations, cell line variability). Re-evaluate activity under standardized protocols (e.g., 1 mM ATP, 37°C). Cross-validate using orthogonal methods: SPR for binding affinity and Western blotting for downstream signaling. For instance, conflicting IC values for FLT3 inhibition may reflect differences in enzyme purity or buffer composition .
What methodologies are suitable for studying metabolic stability and pharmacokinetics?
Advanced Research Focus
Conduct in vitro microsomal stability assays (human liver microsomes, NADPH regeneration system) with LC-MS/MS quantification. Major metabolites often result from sulfonyl group oxidation (m/z +16) or pyrrolopyridine hydroxylation. For in vivo studies, administer the compound to Sprague-Dawley rats (IV/PO) and measure plasma half-life (t) and bioavailability. Use allometric scaling to predict human clearance .
How can substituent modifications optimize solubility without compromising target affinity?
Advanced Research Focus
Introduce polar groups (e.g., morpholine, pyridine) at the benzenamine para-position to enhance aqueous solubility. Balance lipophilicity (cLogP < 3) via substituent tuning: trifluoromethyl groups improve metabolic stability but may reduce solubility. Use shake-flask assays (PBS pH 7.4) to measure solubility and correlate with LogD (octanol/water). Maintain critical hydrogen bonds (e.g., ethynyl linker interactions) during optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
